molecular formula C13H26N4 B1362450 5-Undecyl-1h-1,2,4-triazol-3-amine CAS No. 92168-88-2

5-Undecyl-1h-1,2,4-triazol-3-amine

Cat. No.: B1362450
CAS No.: 92168-88-2
M. Wt: 238.37 g/mol
InChI Key: MFKJBYGCXDTNDA-UHFFFAOYSA-N
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Description

5-Undecyl-1h-1,2,4-triazol-3-amine is a chemical compound that belongs to the group of triazoles. It is characterized by its unique molecular structure, which includes a triazole ring substituted with an undecyl chain. This compound has gained attention due to its potential biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Undecyl-1h-1,2,4-triazol-3-amine typically involves the reaction of undecylamine with 1,2,4-triazole derivatives. One common method includes the use of aminoguanidine hydrochloride and succinic anhydride as starting materials. The reaction proceeds through nucleophilic substitution and cyclization under microwave irradiation .

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. These processes often utilize custom synthesis services and bulk procurement strategies to meet the demand for research and development .

Chemical Reactions Analysis

Types of Reactions

5-Undecyl-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenated reagents like bromine and chlorine are often employed.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In the field of chemistry, 5-Undecyl-1H-1,2,4-triazol-3-amine serves as a crucial building block for synthesizing complex organic molecules. Its ability to form stable bonds through nucleophilic substitution reactions allows for the development of new compounds with tailored properties.

Biology

The compound has been investigated for its potential as an antimicrobial and antifungal agent . Its mechanism of action is primarily through enzyme inhibition, affecting cellular processes such as proliferation and apoptosis. Studies have shown that it can inhibit specific enzymes like kinases and demethylases, which are pivotal in regulating various biological functions .

Medicine

This compound has shown promise in medicinal applications:

  • Anticancer Activity : Research indicates that this compound may have anticancer properties by modulating cell signaling pathways involved in tumor growth.
  • Cardiovascular Applications : Its potential to influence cardiovascular health is being explored through various biochemical assays .

Industry

In industrial applications, this triazole derivative is utilized in the development of new materials and as a catalyst in chemical reactions. Its unique properties make it suitable for use in formulations requiring enhanced stability and performance.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Properties

Research focused on the compound's effect on cancer cell lines revealed that it could induce apoptosis through specific signaling pathways. It showed promise as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 5-Undecyl-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to target human coagulation factors, exhibiting anticoagulant properties . The compound’s triazole ring plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazoles: These compounds share a similar triazole ring structure but differ in their substitution patterns.

    5-Amino-1H-1,2,4-triazole: Another triazole derivative with different functional groups.

    4,5-Dicyano-1,2,3-Triazole: Known for its energetic properties and applications in materials science .

Uniqueness

5-Undecyl-1h-1,2,4-triazol-3-amine is unique due to its undecyl chain, which imparts distinct hydrophobic properties and enhances its biological activity. This structural feature differentiates it from other triazole derivatives and contributes to its potential as a versatile compound in various scientific fields.

Biological Activity

Overview

5-Undecyl-1H-1,2,4-triazol-3-amine is a triazole derivative that has garnered attention for its potential biological activities. This compound features a triazole ring substituted with an undecyl chain, which enhances its interaction with biological systems. Its structure positions it as a candidate for various pharmacological applications, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins within the body. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as kinases and demethylases, which play crucial roles in cellular processes like proliferation and apoptosis.
  • Cell Signaling Modulation : It influences signaling pathways that regulate cell growth and death, potentially leading to therapeutic effects in cancer and inflammatory diseases.

This compound exhibits several biochemical properties that contribute to its activity:

PropertyDescription
Solubility Soluble in organic solvents; limited solubility in water
Stability Stability varies with temperature and pH; degradation can affect activity
Reactivity Engages in nucleophilic substitution reactions and can form stable complexes with metal ions

Biological Activity Studies

Recent studies have highlighted the compound's diverse biological activities:

  • Antimicrobial Activity : Research indicates that this compound demonstrates significant antibacterial effects against both Gram-positive and Gram-negative bacteria. It has been compared favorably to commercial antibiotics such as Imipenem and Nalidixic acid .
  • Antifungal Activity : The compound has shown potent antifungal properties against strains like Candida albicans, with minimum inhibitory concentration (MIC) values lower than those of standard antifungal agents like fluconazole .
  • Anti-inflammatory Effects : In vitro studies suggest that this triazole derivative can reduce inflammation markers, indicating potential use in treating inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of this compound:

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various triazole derivatives, including this compound. The results demonstrated that this compound exhibited high inhibitory effects against Escherichia coli and Staphylococcus aureus, surpassing conventional antibiotics in some cases .

Case Study 2: Antifungal Activity

In a comparative study on antifungal agents against Candida species, this compound showed superior efficacy compared to fluconazole. The study reported MIC values ≤ 25 µg/mL for several derivatives tested .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-Undecyl-1H-1,2,4-triazol-3-amine and its derivatives?

  • Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, similar triazol-3-amine derivatives are synthesized by reacting hydrazine derivatives with nitriles or thioureas under acidic conditions. Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst use) is critical for yield improvement. Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy confirms structural integrity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer :

  • Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Waste Disposal : Segregate waste and collaborate with certified chemical disposal agencies to prevent environmental contamination.
  • Emergency Measures : For skin contact, rinse immediately with water; for eye exposure, use saline solution for 15 minutes. Refer to safety data sheets (SDS) for compound-specific hazards .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Answer :

  • Analytical Techniques : Use HPLC or GC-MS to assess purity. Monitor degradation via accelerated stability studies (e.g., exposure to heat, light, humidity).
  • Storage Recommendations : Store in airtight containers at -20°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Periodically re-test stability using spectroscopic methods .

Advanced Research Questions

Q. How do tautomeric forms of 1,2,4-triazol-3-amine derivatives influence their crystallographic and electronic properties?

  • Answer : Tautomerism (e.g., annular proton shifts in the triazole ring) affects molecular planarity and hydrogen-bonding networks. For example, 3-phenyl-1,2,4-triazol-5-amine exhibits greater π-electron delocalization than its tautomer, leading to distinct dihedral angles (2.3° vs. 30.8°) between aromatic rings. X-ray crystallography and DFT calculations are used to resolve tautomeric populations and electronic effects .

Q. What experimental and computational strategies resolve contradictions in crystallographic data for triazol-3-amine derivatives?

  • Answer :

  • Software Tools : SHELXL (refinement) and ORTEP-3 (visualization) aid in modeling hydrogen bonds and thermal parameters .
  • Validation : Cross-check with Hirshfeld surface analysis and residual density maps. For example, unexpected co-crystallization of tautomers (e.g., 3-phenyl and 5-phenyl forms) requires re-evaluation of crystallization solvents and conditions .

Q. How can researchers optimize the detonation performance of nitrogen-rich triazol-3-amine salts for energetic materials research?

  • Answer :

  • Synthesis : Introduce azido or nitro groups to enhance energy density. For example, 3-azido-N-nitro derivatives achieve detonation velocities up to 9,409 m/s.
  • Characterization : Use DSC for thermal stability analysis and EXPLO5 software to predict detonation pressure (25–39 GPa). Impact sensitivity tests (e.g., BAM drop hammer) guide safe handling protocols .

Q. What role does substituent length (e.g., undecyl chain) play in modulating biological activity or supramolecular assembly?

  • Answer : Long alkyl chains (e.g., undecyl) enhance lipophilicity, improving membrane permeability in antimicrobial studies. In crystallography, such chains influence packing efficiency and van der Waals interactions. Compare with shorter-chain analogs (e.g., methyl or phenyl derivatives) via molecular docking or XRD to quantify steric effects .

Q. Methodological Tables

Table 1 : Key Crystallographic Data for Triazol-3-amine Derivatives (Example from )

ParameterValue
Crystal SystemMonoclinic (P21/cP2_1/c)
Unit Cell Dimensionsa=17.817A˚a = 17.817 \, \text{Å}, b=5.0398A˚b = 5.0398 \, \text{Å}, c=18.637A˚c = 18.637 \, \text{Å}, β=113.57\beta = 113.57^\circ
Hydrogen BondsN–H⋯N (2.8–3.1 Å)

Table 2 : Detonation Properties of Azido-Nitro Triazol-3-amine Salts (Adapted from )

CompoundDensity (g/cm3\text{g/cm}^3)Detonation Velocity (m/s\text{m/s})Sensitivity (J\text{J})
11.578,1592.5 (Highly sensitive)
131.799,409>40 (Insensitive)

Properties

IUPAC Name

5-undecyl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4/c1-2-3-4-5-6-7-8-9-10-11-12-15-13(14)17-16-12/h2-11H2,1H3,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKJBYGCXDTNDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303370
Record name 5-undecyl-1h-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92168-88-2
Record name NSC158032
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-undecyl-1h-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A slurry of aminoguanidine bicarbonate (8.0 g, 59 mmol), dodecanoic acid (11.8 g, 59 mmol), and N,N-dimethylaniline (0.1 mL, 0.8 mmol) in toluene (100 mL) was heated under reflux with the azeotropic removal of water (72 hours). The resulting slurry was cooled (25° C.) and concentrated in vacuo. The residue was partitioned between ethyl acetate (300 mL) and saturated sodium bicarbonate (300 mL). The aqueous layer was back extracted with ethyl acetate, and the combined organics were washed with brine (1×250 mL), then dried (MgSO4), and concentrated in vacuo. The resulting solid was dissolved in hot chloroform and chromatographed on silica (first ethyl acetate, then 90:10 chloroform:methanol). The product containing fractions were combined and concentrated in vacuo to yield 6.9 g (49.1%) of 3-amino 5-undecyl-1H-1,2,4-triazole as an off-white powder, m.p. 128.5°-132.0° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Undecyl-1h-1,2,4-triazol-3-amine
5-Undecyl-1h-1,2,4-triazol-3-amine
5-Undecyl-1h-1,2,4-triazol-3-amine
5-Undecyl-1h-1,2,4-triazol-3-amine
5-Undecyl-1h-1,2,4-triazol-3-amine
5-Undecyl-1h-1,2,4-triazol-3-amine

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